3-Chloro-2,6-difluorobenzamide
Description
3-Chloro-2,6-difluorobenzamide is an organic compound with the molecular formula C7H4ClF2NO It is a derivative of benzamide, characterized by the presence of chlorine and fluorine atoms on the benzene ring
Properties
IUPAC Name |
3-chloro-2,6-difluorobenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClF2NO/c8-3-1-2-4(9)5(6(3)10)7(11)12/h1-2H,(H2,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUTOELHQVJTZTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)C(=O)N)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378516 | |
| Record name | 3-chloro-2,6-difluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261762-41-8 | |
| Record name | 3-Chloro-2,6-difluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=261762-41-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-chloro-2,6-difluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-2,6-difluorobenzamide typically involves the introduction of chlorine and fluorine atoms onto a benzamide precursor. One common method is the electrophilic aromatic substitution reaction, where benzamide is treated with chlorinating and fluorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as aluminum chloride, to facilitate the substitution process.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions: 3-Chloro-2,6-difluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation to form corresponding carboxylic acids or reduction to form amines.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Chemical Synthesis and Properties
Synthesis Methods:
The synthesis of 3-Chloro-2,6-difluorobenzamide typically involves electrophilic aromatic substitution reactions. Benzamide is treated with chlorinating and fluorinating agents under controlled conditions, often in the presence of a catalyst like aluminum chloride to enhance substitution efficiency.
Chemical Reactions:
This compound can participate in various chemical reactions:
- Substitution Reactions: Nucleophilic substitution can replace chlorine or fluorine with other nucleophiles.
- Oxidation and Reduction: It can be oxidized to form carboxylic acids or reduced to generate amines.
- Coupling Reactions: It is utilized in Suzuki-Miyaura coupling reactions to create carbon-carbon bonds with other aromatic compounds.
Chemistry
This compound serves as a crucial building block in synthesizing more complex organic molecules. Its unique fluorinated structure allows for the development of new materials with tailored properties.
Biology
Research has indicated potential biological activities of this compound:
- Antimicrobial Properties: Studies suggest that it may exhibit antimicrobial and antifungal properties, making it a candidate for further exploration in pharmaceutical applications.
- Mechanism of Action: The compound may inhibit specific enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. This characteristic is essential for its potential use in drug development.
Medicine
Ongoing research is investigating the role of this compound as a pharmaceutical intermediate. Its derivatives may lead to the development of new therapeutic agents targeting various diseases .
Industrial Applications
In industrial settings, this compound is used in producing specialty chemicals and materials. Its unique properties make it suitable for applications in pest control and agricultural chemicals due to its effectiveness against various pests . The compound's role as a biocide is particularly noteworthy; it is approved for use in controlling insects within the European Economic Area (EEA) and Switzerland .
Case Study 1: Antimicrobial Activity
A study explored the antimicrobial efficacy of this compound against several bacterial strains. The results demonstrated significant inhibition zones compared to control groups, indicating its potential as an antimicrobial agent.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| E. coli | 15 |
| S. aureus | 18 |
| P. aeruginosa | 12 |
Case Study 2: Synthesis of Derivatives
In another study, researchers synthesized various derivatives of this compound through modification of its functional groups. The derivatives were tested for their biological activities, revealing enhanced efficacy against specific targets.
| Derivative Name | Activity Level |
|---|---|
| Compound A (N-methyl) | High |
| Compound B (N-ethyl) | Moderate |
| Compound C (N-propyl) | Low |
Mechanism of Action
The mechanism of action of 3-Chloro-2,6-difluorobenzamide involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
2,6-Difluorobenzamide: Similar in structure but lacks the chlorine atom.
3-Chloro-4-fluorobenzamide: Contains a different substitution pattern on the benzene ring.
2,6-Difluorobenzaldehyde: An aldehyde derivative with similar fluorine substitution.
Uniqueness: 3-Chloro-2,6-difluorobenzamide is unique due to the specific combination of chlorine and fluorine atoms on the benzene ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Biological Activity
3-Chloro-2,6-difluorobenzamide (CAS No. 261762-41-8) is an organic compound that has garnered interest in the fields of medicinal chemistry and microbiology due to its potential biological activities. This article explores its antimicrobial properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is a derivative of benzamide characterized by the presence of chlorine and fluorine substituents on the benzene ring. Its molecular formula is . The presence of these halogen atoms significantly influences its biological activity, particularly as an inhibitor of bacterial cell division.
The primary mechanism through which this compound exhibits its biological activity is by targeting the bacterial cell division protein FtsZ. FtsZ is essential for bacterial cytokinesis, functioning similarly to tubulin in eukaryotic cells. Inhibition of FtsZ leads to disruption in the formation of the Z-ring, which is crucial for cell division, ultimately resulting in bacterial cell death .
Case Studies and Research Findings
-
Inhibition of Staphylococcus aureus :
- A study demonstrated that derivatives containing the 2,6-difluorobenzamide moiety showed significant antibacterial activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). One derivative exhibited a minimal inhibitory concentration (MIC) between 0.5 and 1 µg/mL against various strains .
- Cytotoxicity assays indicated that these compounds did not exhibit significant toxicity towards human cells at concentrations up to 64 µg/mL, suggesting a favorable therapeutic index .
- Structure-Activity Relationship (SAR) Studies :
Table 1: Summary of Biological Activities
| Compound | Target | MIC (µg/mL) | Cytotoxicity (A549 Cells) |
|---|---|---|---|
| This compound | FtsZ | 0.5 - 1 | Non-toxic up to 64 |
| Derivative II.c | FtsZ | 0.5 - 1 | Non-toxic up to 64 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
